An In-depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
An In-depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two lauric acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a specific lipid molecule, understanding its physical properties is crucial for its application in various research and development fields, including drug delivery systems, formulation science, and cell biology studies. This technical guide provides a comprehensive overview of the known physical characteristics of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, details the experimental methodologies for their determination, and presents a visual representation of its chemical structure.
Core Physical Properties
The physical properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C41H78O6 | [1][2] |
| Molecular Weight | 667.1 g/mol | [1][2] |
| Physical State | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform (10 mg/ml) | [1][2] |
| CAS Number | 60175-30-6 | [1][2] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
Experimental Protocols
The determination of the physical properties of lipids such as 1,2-Dilauroyl-3-myristoyl-rac-glycerol requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting range of crystalline lipids.
Principle: A small, uniform sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Spatula
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Mortar and pestle (if sample needs to be powdered)
Procedure:
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Sample Preparation: Ensure the 1,2-Dilauroyl-3-myristoyl-rac-glycerol sample is pure and dry. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
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Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
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Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Reporting: The melting point is reported as a range between these two temperatures.
Determination of Solubility
This protocol outlines a general method for determining the solubility of a lipid in a given solvent.
Principle: A saturated solution of the lipid in the solvent of interest is prepared, and the concentration of the dissolved lipid is quantified.
Apparatus:
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Analytical balance
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Vials with screw caps
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Vortex mixer or shaker bath
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Centrifuge
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Pipettes
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Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
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Sample Preparation: Add an excess amount of 1,2-Dilauroyl-3-myristoyl-rac-glycerol to a known volume of the solvent (e.g., chloroform) in a vial.
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Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used.
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Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
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Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
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Quantification:
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Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely and weigh the container with the dried residue. The difference in weight gives the mass of the dissolved lipid.
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Chromatographic Method: Dilute the supernatant with a suitable solvent and analyze it using a calibrated HPLC or GC method to determine the concentration of the lipid.
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Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Molecular Structure and Visualization
The chemical structure of 1,2-Dilauroyl-3-myristoyl-rac-glycerol is fundamental to its physical properties. A 2D representation of the molecule is provided below, generated using the DOT language.
Caption: 2D chemical structure of 1,2-Dilauroyl-3-myristoyl-rac-glycerol.
This guide provides foundational technical information on the physical properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol. For specific applications, it is recommended to perform experimental verification of these properties.
